molecular formula C6H5F4NOS B2650217 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole CAS No. 2230807-76-6

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole

Cat. No.: B2650217
CAS No.: 2230807-76-6
M. Wt: 215.17
InChI Key: IXHNGSNTANCIDD-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole is a fluorinated heterocyclic compound featuring a thiazole core substituted at the C-2 position with a tetrafluoro-methoxyethyl group. The tetrafluoro-methoxyethyl group introduces significant steric bulk and electron-withdrawing effects due to the fluorine atoms, which may enhance chemical stability, lipophilicity, and biological activity . Thiazoles, as a class, are known for their roles in medicinal chemistry, agrochemicals, and materials science, with substituents at the C-2 position often dictating their functional behavior .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4NOS/c1-12-6(9,10)5(7,8)4-11-2-3-13-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNGSNTANCIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=NC=CS1)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole typically involves the reaction of 1,1,2,2-tetrafluoro-2-methoxyethanol with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives are widely recognized for their pharmacological potential. The specific compound under discussion has been investigated for:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of fluorine enhances lipophilicity and biological activity against various pathogens .
  • Anti-cancer Properties : Thiazole compounds have shown promise in cancer therapy by inhibiting specific enzymes involved in tumor growth. The unique structure of 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole may enhance its efficacy in targeting cancer cells .
  • Anti-inflammatory Effects : Compounds containing thiazole rings have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

Thiazole derivatives are also explored in the agrochemical sector:

  • Pesticidal Activity : The compound has been studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms .
  • Plant Growth Regulators : Research suggests that thiazole derivatives can act as growth regulators in plants, promoting better yield and resistance to environmental stressors .

Materials Science

In materials science, thiazoles are utilized for:

  • Fluorinated Polymers : The incorporation of fluorinated thiazoles into polymer matrices can enhance thermal stability and chemical resistance. These materials are valuable in electronics and coatings industries .
  • Sensors and Catalysts : The unique electronic properties of thiazoles make them suitable for applications in sensors and as catalysts in various chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at low concentrations.

Case Study 2: Anti-cancer Activity

Research focusing on the anti-cancer properties of thiazole derivatives demonstrated that compounds with similar structures could inhibit the proliferation of cancer cells through apoptosis induction. This study suggests that further exploration into the structure-activity relationship could yield potent anti-cancer agents.

Data Table Overview

Application AreaSpecific UseObservations/Findings
PharmaceuticalsAntimicrobialEffective against resistant bacteria
Anti-cancerInduces apoptosis in cancer cells
AgrochemicalsPesticideDisrupts biological processes in pests
Plant Growth RegulatorEnhances yield under stress conditions
Materials ScienceFluorinated PolymersImproved thermal stability and chemical resistance
Sensors and CatalystsValuable electronic properties for sensor applications

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole involves its interaction with specific molecular targets. The tetrafluoro-methoxyethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Fluorinated Thiazole Derivatives
  • 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole (Compound 2, ): Substituent: Difluoro(phenylselenyl)methyl group at C-2. Synthesis: Achieved via Cu-catalyzed reaction of 2-(bromodifluoromethyl)benzo-1,3-thiazole with diphenyl diselenide (82% yield) .
  • 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole Derivatives (): Substituent: Varied aryl groups (e.g., fluorophenyl, bromophenyl) on the thiazole core. Properties: Melting points range from 63°C to 192°C, with substituents influencing solubility and crystallinity. Fluorinated aryl groups (e.g., 9b, 9c) showed improved metabolic stability compared to non-fluorinated analogs .
  • Target Compound: Substituent: Tetrafluoro-methoxyethyl group. Expected Properties: Higher lipophilicity and oxidative stability than non-fluorinated analogs (e.g., 9d, 9e in ). The methoxy group may moderate steric hindrance compared to bulkier aryl substituents.
Non-Thiazole Fluorinated Heterocycles
  • 1,4-Benzodioxine-based Thiadiazole Derivatives () :

    • Core Structure: Benzodioxine fused with thiadiazole.
    • Properties: These compounds prioritize electronic effects over steric bulk, with sulfur and nitrogen atoms contributing to redox activity and binding affinity .
  • Perfluorinated Compounds (PFCs) () :

    • Examples: Ethanesulfonyl fluorides with tetrafluoroethoxy groups.
    • Properties: Extreme chemical inertness and thermal stability, often used in industrial applications. The target compound’s tetrafluoro-methoxyethyl group shares similarities but is tailored for pharmacological relevance .
Table 1: Comparative Data for Select Thiazole Derivatives
Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-(4-Fluorophenyl)-1,3-thiazole (9b) 4-Fluorophenyl ~300 (estimated) 192 High crystallinity, moderate solubility
2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole Difluoro(phenylselenyl)methyl ~350 (estimated) Not reported Enhanced bioactivity, redox activity
Target Compound Tetrafluoro-methoxyethyl ~250 (estimated) Not reported High lipophilicity, metabolic stability
Key Findings :
  • Fluorination Impact: Fluorinated substituents (e.g., in 9b, 9c, and the target compound) improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 9d .
  • Steric vs. Electronic Effects : Bulky aryl groups (e.g., bromophenyl in 9c) may hinder binding interactions, whereas the tetrafluoro-methoxyethyl group balances steric bulk with electronic effects for optimized receptor engagement .
  • Heterocycle Core : Thiazole derivatives generally exhibit stronger antimicrobial and anticancer activities than benzodioxine or triazole-based compounds, as seen in and .

Biological Activity

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole is a compound belonging to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article will delve into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various microbial strains. For instance:

  • Study Findings : Research indicates that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered attention in recent years. The compound's structure allows for interactions with multiple cellular targets involved in cancer progression.

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazole compounds have been reported to exhibit anti-inflammatory properties.

  • Research Data : A study highlighted that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The introduction of different substituents can dramatically alter their pharmacological profiles.

Substituent Effect on Activity
FluorineIncreases lipophilicity and potency
MethoxyModulates solubility and bioavailability
Alkyl groupsEnhances cellular uptake

Synthesis and Evaluation

A recent study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The synthesis involved straightforward methods that allowed for the rapid generation of compounds for screening.

  • Methodology : Compounds were synthesized through a one-pot reaction involving thiourea and α-halo ketones. This approach not only simplified the process but also yielded high purity products suitable for biological testing .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of new compounds. Preliminary animal studies with this compound have shown:

  • Efficacy : The compound demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses .
  • Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at effective doses.

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